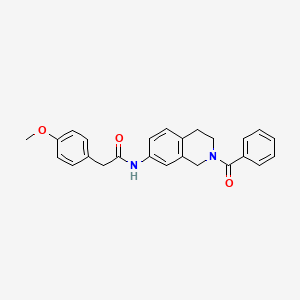

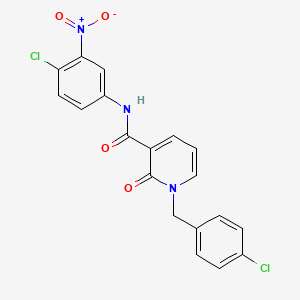

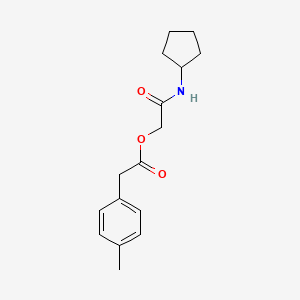

![molecular formula C23H21N5O3 B2796976 2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide CAS No. 941908-92-5](/img/structure/B2796976.png)

2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide” is a synthetic compound with potential biological activity. It contains a pyrano[2,3-d]pyrimidine-2,4-dione scaffold and a phenethylacetamide group. The compound has been investigated for its inhibitory activity against Poly (ADP-ribose) polymerases-1 (PARP-1) , which are involved in DNA repair damage. PARP-1 inhibitors have been used in combination with DNA-damaging cytotoxic agents to compromise cancer cell DNA repair mechanisms, leading to genomic dysfunction and cell death .

Synthesis Analysis

The synthesis of this compound involves the reaction of a cyclic compound containing an active methylene group with thiophen-2-carbaldehyde and malononitrile in a solution of water:ethanol. The resulting product is 2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide .

Molecular Structure Analysis

The molecular formula of this compound is C21H16FN5O3, and its molecular weight is 405.389 g/mol. The structure includes a pyrano[2,3-d]pyrimidine-2,4-dione core and a phenethylacetamide group. The compound contains two nitrogen atoms, one of which is pyrrole-type nitrogen. It is amphoteric, showing both acidic and basic properties.

Chemical Reactions Analysis

The compound has been subjected to reaction with phenyl isothiocyanate in dry pyridine to furnish the corresponding 3-phenyl-10-(thiophen-2-yl)-2-thioxo-2,3-dihydro-1H-pyrano[2,3-d]pyrimidine. The mechanism of alkylation with amide acetals has also been reported .

Physical And Chemical Properties Analysis

Applications De Recherche Scientifique

Synthesis and Antibacterial Activity

A series of compounds, including variations similar to the specified chemical structure, have been synthesized to explore their potential antibacterial properties. For instance, the synthesis of 3,4-dihydropyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4-ones has been investigated, with findings indicating antistaphylococcal activity, suggesting a potential application in combating bacterial infections (Kostenko et al., 2008).

Antiviral Research

Another significant application is in antiviral research, where derivatives of pyrazolo[3,4-d]pyrimidines have been synthesized and tested for their activity against the hepatitis B virus (HBV), showing moderate to high antiviral activities (El‐Sayed, Ramiz, & Abdel-Rahman, 2009). This highlights the compound's relevance in developing new therapeutic agents for HBV.

HIV-1 Protease Inhibitors

Compounds incorporating pyrimidine bases as P2 ligands, related to the given chemical structure, have shown to enhance the potency of HIV-1 protease inhibitors. This is especially significant in enhancing activity against drug-resistant HIV-1 variants, indicating a promising avenue for the development of more effective treatments for HIV (Zhu et al., 2019).

Synthetic Pathways for Heterocyclic Compounds

The compound's structural motif is a key intermediate in synthesizing various heterocyclic compounds, which are crucial in medicinal chemistry for their diverse biological activities. The synthesis and reactivity of similar structures have been extensively studied to develop new synthetic pathways for creating novel heterocyclic derivatives with potential pharmaceutical applications (Kostenko, Lipunov, Kaigorodova, & Konyushkin, 2007).

Antimicrobial Activities

Newly synthesized compounds, incorporating motifs similar to the specified chemical structure, have been evaluated for their antimicrobial activities. These studies have highlighted the compounds' effectiveness against a range of bacterial strains, suggesting their utility in developing new antimicrobial agents (Bondock, Rabie, Etman, & Fadda, 2008).

Mécanisme D'action

PARP-1 inhibitors, including this compound, have been used as potentiators in combination with DNA-damaging cytotoxic agents to compromise cancer cell DNA repair mechanisms, resulting in genomic dysfunction and cell death. Increased PARP-1 expression is sometimes observed in melanomas, breast cancer, lung cancer, and other neoplastic diseases .

Propriétés

IUPAC Name |

2-[2,4-dioxo-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidin-1-yl]-N-(2-phenylethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N5O3/c29-20(25-14-10-17-5-2-1-3-6-17)16-27-19-7-4-11-26-21(19)22(30)28(23(27)31)15-18-8-12-24-13-9-18/h1-9,11-13H,10,14-16H2,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAHJBFUJSHBVDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=NC=C4)N=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

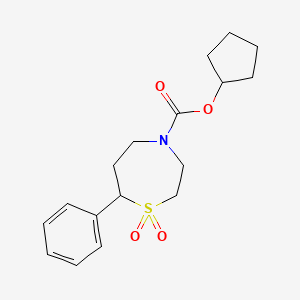

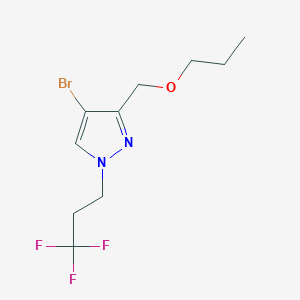

![N'-(diphenylmethylene)-2-[(4-methylphenyl)sulfanyl]propanohydrazide](/img/structure/B2796905.png)

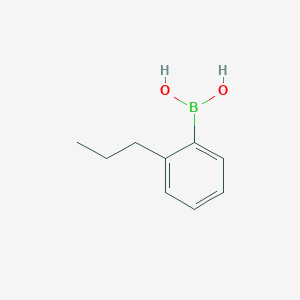

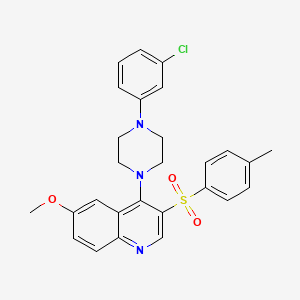

![2-({1-[2-(diisopropylamino)-2-oxoethyl]-1H-indol-3-yl}thio)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2796910.png)

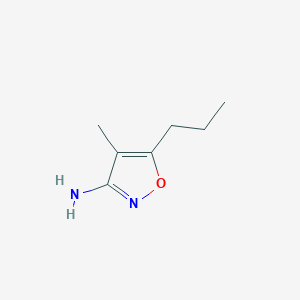

![Ethyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate](/img/structure/B2796913.png)